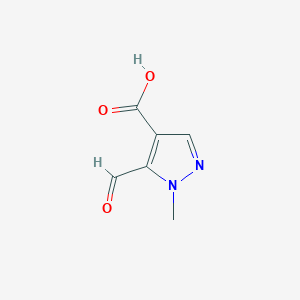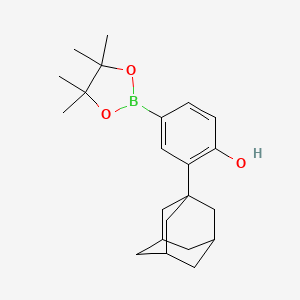
2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the CAS Number: 2217671-79-7 . It has a molecular weight of 354.3 and its molecular formula is C22H31BO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 354.29 and its molecular formula is C22H31BO3 . It’s stored in a freezer , indicating that it’s stable at low temperatures.Mecanismo De Acción
The mechanism of action of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane is not completely understood. However, it is believed that the compound is capable of forming strong covalent bonds with carbon-containing molecules, which allows it to act as a catalyst in organic synthesis or as a drug delivery vehicle. Additionally, the compound is thought to interact with the active sites of enzymes, which allows it to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-dioxaborolane are not well understood. However, it has been shown to interact with enzymes, which suggests that it may have some effect on biochemical pathways. Additionally, it has been suggested that the compound may be capable of modulating the activity of certain receptors, which could lead to physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane for laboratory experiments is that it is a stable, non-toxic compound. Additionally, it is capable of forming strong covalent bonds with carbon-containing molecules, which makes it an attractive candidate for use in a variety of scientific research applications. However, the compound is not widely available, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not completely understood, which can make it difficult to predict its effects in certain laboratory experiments.
Direcciones Futuras
The potential applications of 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane are still being explored. Future research could focus on developing methods for synthesizing the compound in larger quantities, as well as on understanding its mechanism of action in greater detail. Additionally, further research could be conducted to explore the potential applications of the compound in drug delivery, catalysis, and organic synthesis. Finally, further research could focus on the biochemical and physiological effects of the compound, as well as on its potential side effects.
Métodos De Síntesis
Adamantyl-TM-dioxaborolane can be synthesized in a two-step process. The first step involves the reaction of adamantan-1-yl bromide with tetramethyl-1,3,2-dioxaborolan-2-yl phenol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired 2-(Adamantan-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-dioxaborolane product. The second step involves the deprotection of the this compound-dioxaborolane product using hydrochloric acid. This yields the desired product in a crystalline form.
Aplicaciones Científicas De Investigación
Adamantyl-TM-dioxaborolane has a number of potential scientific research applications. It has been used as a catalyst in organic synthesis, as a drug delivery vehicle, and as a reagent in the synthesis of other boron-containing compounds. Additionally, it has been used to study the interactions between boron and carbon-containing molecules, as well as to study the mechanism of action of various drugs.
Safety and Hazards
The compound is labeled with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
2-(1-adamantyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BO3/c1-20(2)21(3,4)26-23(25-20)17-5-6-19(24)18(10-17)22-11-14-7-15(12-22)9-16(8-14)13-22/h5-6,10,14-16,24H,7-9,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWAPRNUSHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(1-isobutylpiperidin-4-yl)methyl]carbamate](/img/structure/B2616369.png)


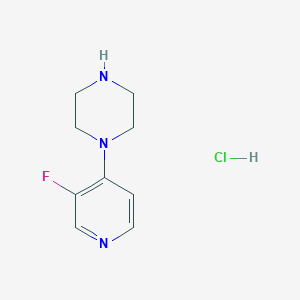
![3-cinnamyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2616376.png)
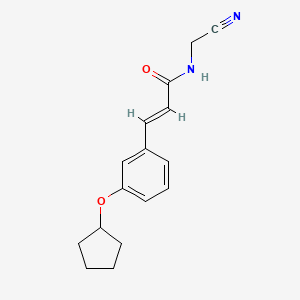
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616378.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2616379.png)
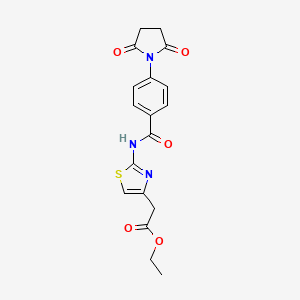
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616381.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)
